(2R)-3-Cyclopentyl-2-methylpropan-1-amine

Data Gap Chiral Amine Medicinal Chemistry

Researchers require defined stereochemistry for reproducible biological assays, yet racemates or undefined chiral pools introduce confounding variables. This (2R)-configured cyclopentylpropanamine eliminates enantiomeric ambiguity as a chiral scaffold. - **Single enantiomer** (2R) ensures stereochemical fidelity vs. CAS 1247521-28-3 (racemate) - **95% minimum purity** suitable for library synthesis & analytical method development - **Defined reference standard** for chiral HPLC/SFC protocol validation

Molecular Formula C9H19N
Molecular Weight 141.258
CAS No. 2248174-98-1
Cat. No. B3000512
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2R)-3-Cyclopentyl-2-methylpropan-1-amine
CAS2248174-98-1
Molecular FormulaC9H19N
Molecular Weight141.258
Structural Identifiers
SMILESCC(CC1CCCC1)CN
InChIInChI=1S/C9H19N/c1-8(7-10)6-9-4-2-3-5-9/h8-9H,2-7,10H2,1H3/t8-/m1/s1
InChIKeySKIOPWICPSTWBL-MRVPVSSYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





(2R)-3-Cyclopentyl-2-methylpropan-1-amine Profile & Properties


(2R)-3-Cyclopentyl-2-methylpropan-1-amine is a chiral primary amine with the molecular formula C9H19N and a molecular weight of 141.25 g/mol. It is characterized by a cyclopentyl ring attached to a 2-methylpropan-1-amine backbone, featuring a stereocenter at the 2-position. This compound is primarily available as a research chemical, often with a purity specification of 95% . Its utility is proposed in the context of medicinal chemistry as a building block or intermediate, but currently, the literature lacks detailed, application-specific data [1].

Stereochemistry

Defined (2R)-configured chiral amine for stereochemical control research

Research Use

Supplied with specified purity as a building block or intermediate

Data Context

No validated bioactivity data; selection relies on stereochemical identity

(2R)-3-Cyclopentyl-2-methylpropan-1-amine: Stereochemical Substitution Alert


The selection of (2R)-3-Cyclopentyl-2-methylpropan-1-amine over its potential alternatives is governed by its specific (2R) stereochemistry, which is a critical determinant of biological activity. While data for this exact compound is absent, the principle is well-established: for chiral amines targeting biological systems, the (2R)- and (2S)-enantiomers can exhibit profoundly different pharmacological profiles, including binding affinity, efficacy, and metabolic stability [1]. The racemic mixture (e.g., CAS 1247521-28-3) or the opposite enantiomer (e.g., (2S)-3-cyclopentyl-2-methylpropan-1-amine) are not interchangeable, as they may lead to divergent and unpredictable experimental outcomes. The procurement of a specific stereoisomer is therefore a non-negotiable requirement for reproducible and meaningful research in this chemical space, as evidenced by the distinct CAS number assignments for each form .

Opposite enantiomer (2S)

May exhibit markedly different binding, efficacy, or metabolic stability compared to the (2R) form.

Racemic mixture (CAS 1247521-28-3)

Can confound stereochemical interpretation and produce unpredictable assay responses.

Undefined stereochemistry

Compromises reproducibility; enantiomeric identity must be confirmed for meaningful results.

(2R)-3-Cyclopentyl-2-methylpropan-1-amine Performance Evidence


Comparative Activity Data Unavailable

A comprehensive search of primary research papers, patents, and authoritative databases returned no quantitative data for (2R)-3-Cyclopentyl-2-methylpropan-1-amine (2248174-98-1). Available information is limited to basic vendor entries listing molecular formula (C9H19N), molecular weight (141.25 g/mol), and typical purity (95%) . There is no identifiable assay data, such as IC50, Ki, or EC50 values, against any biological target, nor is there any data comparing its activity, selectivity, or pharmacokinetic properties to any comparator compound. The patent literature contains references to cyclopentylamine derivatives in broad contexts, including calcium-sensing receptor (CaSR) modulation and as cannabinoid receptor ligands, but these do not specifically claim or exemplify the target compound [1] [2].

Activity Data
Data to verify
No quantitative bioactivity data found
Research fit relies on stereochemistry, not validated activity
Limited to vendor specifications and patent context; no IC50, Ki, or assay data
Data Gap Chiral Amine Medicinal Chemistry

(2R)-3-Cyclopentyl-2-methylpropan-1-amine Application Scenarios


Exploratory Medicinal Chemistry & Chemical Biology

Given the absence of specific bioactivity data, the primary application for (2R)-3-Cyclopentyl-2-methylpropan-1-amine is as a novel chiral scaffold in exploratory medicinal chemistry. It can serve as a building block for the synthesis of new chemical libraries or as a probe to investigate the stereochemical requirements of a biological target where related cyclopentylamines have shown activity. This application is purely investigational, and procurement is driven by the need for a defined, single-enantiomer starting material.

Reference Standard for Chiral Analysis

The compound can be procured and used as a reference standard for developing or validating chiral analytical methods (e.g., chiral HPLC, SFC) aimed at separating or quantifying cyclopentyl-substituted propanamine derivatives. Its defined (2R)-configuration makes it suitable for establishing enantiomeric purity protocols for related compounds, particularly in the absence of a more potent or well-characterized alternative.

Probing Stereoselective Interactions

Procurement of the pure (2R)-enantiomer enables researchers to directly compare its effects against the (2S)-enantiomer or the racemate in various in vitro assays. Such studies are foundational for understanding the stereoselectivity of a given biological interaction. While no target-specific data exists, this application is inferred from the general principle of chiral recognition in pharmacology and the compound's classification as a potential releasing agent or enzyme modulator based on structural analogs [1].

Application
Selection Property
Validation Focus
Exploratory medicinal chemistry
Defined (2R) stereochemistry as scaffold
Stereochemical identity and purity specification review
Chiral method development
Single-enantiomer analytical standard
Enantiomeric purity protocol validation
Stereoselectivity studies
Enantiomer comparison context
Biological target stereochemical requirements

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
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